

# Ameltolide: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ameltolide, also known by its developmental code LY201116, is an experimental anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has demonstrated significant efficacy in preclinical animal models of epilepsy, suggesting a mechanism of action similar to that of established antiepileptic drugs like phenytoin.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and pharmacological profile of Ameltolide. The information is presented to support further research and development efforts in the field of neurology and medicinal chemistry.

### **Chemical Structure and Physicochemical Properties**

**Ameltolide** is chemically designated as 4-Amino-N-(2,6-dimethylphenyl)benzamide.[1] Its structure features a central benzamide core with an amino group at the 4-position of the phenyl ring and the amide nitrogen substituted with a 2,6-dimethylphenyl group.



| Identifier       | Value                                                                                                     |
|------------------|-----------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-Amino-N-(2,6-dimethylphenyl)benzamide                                                                   |
| CAS Number       | 787-93-9                                                                                                  |
| Chemical Formula | C15H16N2O                                                                                                 |
| SMILES           | Cc1cccc(C)c1NC(=O)c1ccc(N)cc1                                                                             |
| InChI            | InChI=1S/C15H16N2O/c1-10-4-3-5-<br>11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-<br>9H,16H2,1-2H3,(H,17,18) |

### **Physicochemical Data**

A summary of the key physicochemical properties of **Ameltolide** is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property         | Value                                                        |
|------------------|--------------------------------------------------------------|
| Molecular Weight | 240.30 g/mol                                                 |
| Melting Point    | 220 - 222 °C                                                 |
| Solubility       | Soluble in DMSO; Slightly soluble in Chloroform and Methanol |
| Appearance       | Solid powder                                                 |

## **Synthesis of Ameltolide**

The synthesis of **Ameltolide** can be achieved through the formation of an amide bond between a 4-aminobenzoic acid derivative and 2,6-dimethylaniline. A common approach involves the activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by coupling with the amine. A plausible synthetic route is outlined below.

#### **Proposed Synthetic Pathway**











Click to download full resolution via product page

Proposed synthesis workflow for **Ameltolide**.



## Experimental Protocol: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide

This protocol is a representative procedure based on established methods for the synthesis of similar benzamide derivatives.[3][4]

#### Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide

- To a solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM), cooled to 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

#### Step 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

- Suspend the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide from the previous step in a suitable solvent such as ethanol.
- Add a reducing agent, for example, Tin(II) chloride dihydrate (4.0-5.0 equivalents), followed by the careful addition of concentrated HCI.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
- Extract the product with a suitable organic solvent, such as ethyl acetate.



- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield
   Ameltolide.

#### **Mechanism of Action**

The primary mechanism of action of **Ameltolide** is believed to be the blockade of voltage-gated sodium channels in neurons. This mode of action is shared with other established anticonvulsant drugs, including phenytoin and carbamazepine. By binding to the sodium channels, **Ameltolide** stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that is characteristic of epileptic seizures.



Click to download full resolution via product page

Signaling pathway of **Ameltolide**'s anticonvulsant action.

## **Pharmacological Properties**

**Ameltolide** has been evaluated in several preclinical models to determine its anticonvulsant efficacy and neurotoxicity. The primary model used to assess its efficacy against generalized tonic-clonic seizures is the Maximal Electroshock (MES) test.

## **Preclinical Anticonvulsant Activity**



| Species | Test | Route of<br>Administration | ED50        | Reference |
|---------|------|----------------------------|-------------|-----------|
| Mouse   | MES  | Oral                       | 1.4 mg/kg   |           |
| Rat     | MES  | Oral                       | 135 μmol/kg |           |

### **Metabolism and Metabolite Activity**

**Ameltolide** is metabolized in vivo, primarily through N-acetylation and hydroxylation of one of the methyl groups. The resulting metabolites have significantly reduced anticonvulsant activity compared to the parent compound.

| Compound                    | MES ED <sub>50</sub> (mg/kg, oral, mouse) |
|-----------------------------|-------------------------------------------|
| Ameltolide                  | 1.4                                       |
| N-acetyl metabolite         | 4.7                                       |
| Hydroxy metabolite          | 10.9                                      |
| N-acetyl-hydroxy metabolite | >100                                      |

## Experimental Protocols Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.





Click to download full resolution via product page

Experimental workflow for the Maximal Electroshock (MES) test.

#### Procedure:

Animals (typically mice or rats) are administered the test compound (Ameltolide) or a
vehicle control at various doses.



- After a predetermined time, corresponding to the time of peak effect of the drug, a maximal electrical stimulus is delivered via corneal electrodes.
- The stimulus induces a characteristic seizure pattern, with the endpoint being the abolition of the hindlimb tonic extensor component of the seizure.
- The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED<sub>50</sub>) is then calculated.

#### **Neurotoxicity Assessment (Rotarod Test)**

The rotarod test is used to assess motor coordination and potential neurological deficits induced by a test compound.

#### Procedure:

- Animals are trained to walk on a rotating rod.
- After administration of the test compound or vehicle, the animals are placed back on the rotarod, which is rotating at a constant or accelerating speed.
- The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment or neurotoxicity.
- The dose that causes 50% of the animals to fail the test (TD<sub>50</sub>) is determined.

#### **Clinical Development**

Despite its promising preclinical profile, **Ameltolide** has not progressed to widespread clinical use. Information regarding the outcomes of any potential early-phase clinical trials is not readily available in the public domain. The reasons for the discontinuation of its development are not explicitly stated in the reviewed literature.

#### Conclusion

**Ameltolide** is a potent experimental anticonvulsant of the 4-aminobenzamide class with a mechanism of action attributed to the blockade of voltage-gated sodium channels. Its chemical structure and physicochemical properties have been well-characterized. Preclinical studies



have demonstrated its efficacy in animal models of generalized seizures. However, its clinical development appears to have been halted for reasons that are not publicly documented. The information compiled in this technical guide provides a solid foundation for researchers interested in **Ameltolide** and the development of novel anticonvulsant therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of plasma and brain concentrations of the anticonvulsant ameltolide to its pharmacologic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ameltolide: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667027#ameltolide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com